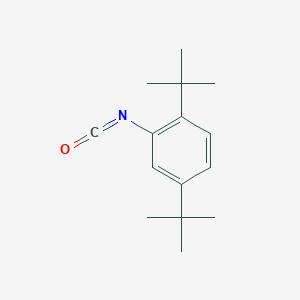
6-(4'-Hydroxyphenoxy)-1-hexene
説明
“6-(4’-Hydroxyphenoxy)-1-hexene” is a chemical compound that is a derivative of phenol . It is related to 6-(4-Hydroxyphenoxy)hexyl acetate, which has a molecular weight of 252.31 .
Synthesis Analysis
The synthesis of phenol derivatives, such as “6-(4’-Hydroxyphenoxy)-1-hexene”, has been a topic of research due to their potential as building blocks for bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis
The molecular structure of “6-(4’-Hydroxyphenoxy)-1-hexene” is related to 6-(4-Hydroxyphenoxy)hexyl acrylate, which has a molecular formula of C15H20O4 and a monoisotopic mass of 264.136169 Da .科学的研究の応用
Living and Block Polymerization
6-(4'-Hydroxyphenoxy)-1-hexene is involved in the living and block polymerization of α-olefins using Ni(II)-α-diimine catalysts. The catalyst system can catalyze living polymerization of propylene and 1-hexene, leading to polymers with specific microstructures. This process is significant for synthesizing block and triblock copolymers with tailored properties for various applications, including plastics and elastomers (Yuan et al., 2005).
Catalysis and Reactivity
Research has shown that the peripheral structural parameters of catalysts significantly affect their reactivity in the polymerization of 1-hexene. Minor modifications in the structure of zirconium complexes of amine-bis(phenolate) ligands can lead to a wide range of catalytic activities, demonstrating the intricate relationship between catalyst structure and performance (Tshuva et al., 2001).
Materials for Organic Solar Cells
In the field of organic photovoltaics, 6-(4'-Hydroxyphenoxy)-1-hexene derivatives have been explored as components of non-fullerene acceptors in combination with poly(3-hexylthiophene) to achieve high-performance solar cells. The design and optimization of these materials are crucial for enhancing the power conversion efficiency of organic solar cells (Xiao et al., 2019).
Ethylene Trimerization
Titanium complexes bearing phenoxy-imine ligands with pendant donors have been developed for the selective trimerization of ethylene to produce 1-hexene. This process is highly relevant for the production of linear low-density polyethylene (LLDPE), with the catalyst systems achieving high activity and selectivity (Suzuki et al., 2010).
Hydroformylation and End-Functionalization
6-(4'-Hydroxyphenoxy)-1-hexene is also pertinent in the hydroformylation of 1-hexene and the synthesis of end-functionalized polymers. These processes are fundamental in creating high-value chemical intermediates and functional polymers with specific end-groups for further chemical modifications or applications (Jianhua, 2007); (Yanjarappa & Sivaram, 2005).
Safety And Hazards
将来の方向性
Phenol derivatives, such as “6-(4’-Hydroxyphenoxy)-1-hexene”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
特性
IUPAC Name |
4-hex-5-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h2,6-9,13H,1,3-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRUFWMDNAFXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391102 | |
| Record name | 4-[(Hex-5-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4'-Hydroxyphenoxy)-1-hexene | |
CAS RN |
85234-58-8 | |
| Record name | 4-[(Hex-5-en-1-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HEX-5-ENYLOXY-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






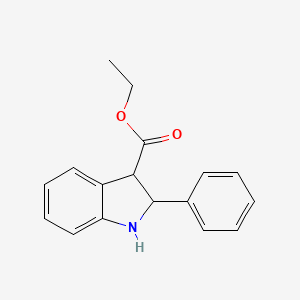
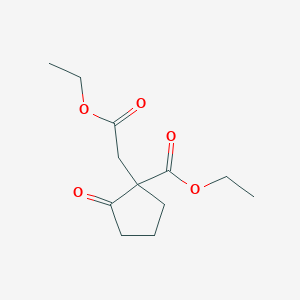
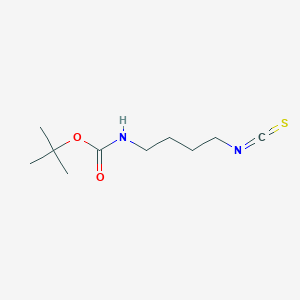

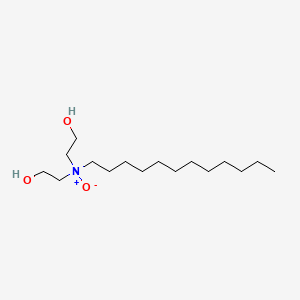
![1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol](/img/structure/B1598397.png)
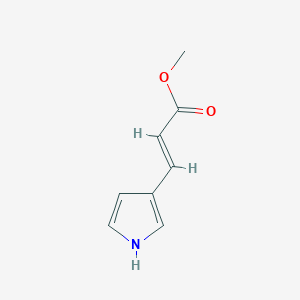
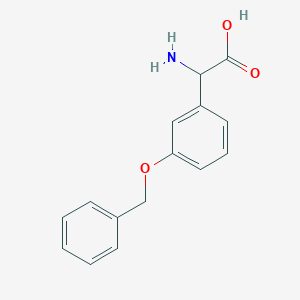
![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)
